molecular formula C12H17NO3 B1503433 2-(3,5-Dimethoxyphenyl)morpholine CAS No. 1001940-37-9

2-(3,5-Dimethoxyphenyl)morpholine

Cat. No.: B1503433
CAS No.: 1001940-37-9
M. Wt: 223.27 g/mol
InChI Key: LICGDAWBAOLRBG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)morpholine is a chemical compound that belongs to the class of organic compounds known as morpholines. These compounds are characterized by a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of two methoxy groups (-OCH₃) on the phenyl ring at positions 3 and 5 makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethoxyphenyl)morpholine typically involves the reaction of 3,5-dimethoxyphenylamine with morpholine under specific conditions. One common method is the reductive amination of 3,5-dimethoxybenzaldehyde with morpholine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, often using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethoxyphenyl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)morpholine has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, such as antimicrobial or antioxidant properties, making it useful in biological studies.

  • Industry: Its unique chemical properties make it suitable for use in various industrial processes, such as the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(3,5-Dimethoxyphenyl)morpholine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors that play a role in the biological processes of interest.

Comparison with Similar Compounds

2-(3,5-Dimethoxyphenyl)morpholine can be compared with other similar compounds, such as 2-(3,4-dimethoxyphenyl)morpholine and 2-(4-methoxyphenyl)morpholine. These compounds share the morpholine ring but differ in the position and number of methoxy groups on the phenyl ring. The presence of methoxy groups at different positions can influence the chemical and biological properties of the compounds, making each unique in its own way.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-14-10-5-9(6-11(7-10)15-2)12-8-13-3-4-16-12/h5-7,12-13H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICGDAWBAOLRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CNCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696799
Record name 2-(3,5-Dimethoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001940-37-9
Record name 2-(3,5-Dimethoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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